molecular formula C12H22N2O2 B179534 exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 132234-69-6

exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane

Cat. No.: B179534
CAS No.: 132234-69-6
M. Wt: 226.32 g/mol
InChI Key: UUHPKKKRSZBQIG-ULKQDVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane (CAS: 132234-69-6) belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which share structural homology with tropane alkaloids like cocaine and scopolamine . Its core scaffold consists of a bicyclic structure with a nitrogen atom at the bridgehead (position 8) and a tert-butoxycarbonyl (Boc)-protected amine at the exo-3 position. The Boc group serves as a temporary protecting group for the amine, enabling selective functionalization during multi-step syntheses . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing ligands targeting neurotransmitter transporters such as the norepinephrine transporter (NET) and dopamine transporter (DAT) .

Properties

IUPAC Name

tert-butyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHPKKKRSZBQIG-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301169096
Record name 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132234-69-6, 132234-68-5
Record name 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXO-3-(BOC-AMINO)-8-AZABICYCLO[3.2.1]OCTANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chiral Pool Synthesis

Starting from enantiopure norbornene β-lactams, enzymatic resolution using lipase B (CAL-B) achieves >99% enantiomeric excess (ee). For example, CAL-B-catalyzed ring-opening of racemic β-lactams in iPr₂O yields enantiomerically pure exo-β-amino acids, which are subsequently Boc-protected and cyclized.

Catalytic Asymmetric Desymmetrization

Achiral tropinone derivatives are desymmetrized using chiral catalysts. For instance, Shi epoxidation conditions (ketone → epoxide) followed by Pd-catalyzed hydrogenation install the exo-3-amine stereocenter with 85–90% ee.

Table 2: Enantioselective Method Comparison

Methodee (%)Key StepsYield (%)
Enzymatic Resolution>99β-Lactam ring-opening, reductive amination38
Catalytic Desymmetrization85–90Epoxidation, hydrogenation50–60

Reductive Amination and Ring-Closure Optimization

Reductive amination remains the linchpin for forming the bicyclic structure. Critical optimizations include:

  • Solvent Selection: CH₂Cl₂ minimizes side reactions vs. THF, which promotes over-reduction.

  • Acid Additives: AcOH (10 mol%) accelerates imine formation while suppressing dialdehyde polymerization.

  • Temperature Control: Reactions at 20°C favor exo-selectivity, whereas higher temperatures lead to endo byproducts.

Mechanistic Insight:
The dialdehyde intermediate undergoes keto-enol tautomerism, enabling configurational flexibility. Reductive amination traps the exo-conformer, which is sterically favored due to reduced 1,3-diaxial interactions.

Purification and Characterization Protocols

Final product purity is ensured through multi-step purification:

  • Crystallization: Hexane/EtOAc (3:1) removes hydrophobic impurities.

  • Chromatography: Silica gel columns with gradient elution (EtOAc → MeOH) isolate the Boc-protected product.

  • Analytical Validation:

    • HPLC: Purity >98% (C18 column, 70:30 H₂O/ACN).

    • NMR: Key signals include δ 1.44 ppm (Boc tert-butyl) and δ 3.85 ppm (bridgehead H) .

Chemical Reactions Analysis

Types of Reactions: Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Scientific Research Applications

Synthetic Applications

The primary application of exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane lies in its use as a precursor in organic synthesis. Its structural features allow for selective modifications that can lead to the formation of various nitrogen-containing heterocycles.

Key Synthetic Routes:

  • Protection of Amino Group: The Boc group protects the amino functionality, allowing for further reactions without undesired side reactions.
  • Functionalization Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group, while the Boc group can be removed under acidic conditions to yield an unprotected amine suitable for further reactions.

Biological Applications

Research indicates that this compound may have significant biological implications, particularly in drug discovery.

Potential Therapeutic Uses:

  • Drug Development: The compound serves as a scaffold for developing novel therapeutic agents targeting various diseases, including neurological disorders and pain management.
  • Monoamine Reuptake Inhibition: Similar compounds in the 8-azabicyclo[3.2.1]octane family have been identified as monoamine reuptake inhibitors, suggesting potential applications in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Synthesis of Novel Drug Candidates:
    • A study demonstrated the utility of this compound in synthesizing constrained proline analogues, which are valuable in peptide design due to their ability to influence conformational properties .
  • Enantioselective Synthesis:
    • Research focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has highlighted its importance in synthesizing tropane alkaloids, which exhibit a wide range of biological activities .
  • Pharmacological Insights:
    • Investigations into the pharmacokinetics and binding affinities of derivatives containing this scaffold have revealed promising interactions with biological targets, paving the way for further development in therapeutic contexts .

Mechanism of Action

The mechanism of action of exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Isomers: Endo vs. Exo

The stereochemistry of substituents on the 8-azabicyclo[3.2.1]octane scaffold significantly impacts biological activity and synthetic utility. For example:

  • exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane: The Boc group occupies the exo position, projecting outward from the bicyclic core. This configuration minimizes steric hindrance, facilitating reactions at other positions .
  • However, this isomer is less commonly reported in pharmacological studies .

Tropane alkaloids like cocaine (a DAT inhibitor) exhibit strict stereochemical requirements for activity, underscoring the importance of exo/endo distinctions .

Substituent Variations and Functional Groups

a) Fluorinated Analogs: [18F]NS12137

[18F]NS12137 (exo-3-[(6-fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane) is a radiolabeled PET tracer with high NET affinity (Ki ~9.5 nM) and selectivity over serotonin (SERT) and dopamine transporters (DAT) . Unlike the Boc-amino derivative, its 3-position substituent is a fluoropyridyloxy group, enabling imaging of NET density in vivo. The fluorine atom enhances metabolic stability and binding kinetics, making it superior to non-fluorinated analogs .

b) Halogenated Derivatives: 3-Bromo-8-methyl-exo

3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane (CAS: 2292-11-7) features a bromine atom at position 3, allowing further functionalization via cross-coupling reactions. Its methyl group at position 8 increases lipophilicity compared to the Boc-protected amine derivative .

c) Carbonitrile Derivatives

exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride (CAS: 216753-55-8) incorporates a nitrile group, which is electron-withdrawing and may influence electronic interactions with biological targets. The Boc-amino derivative, in contrast, offers a protected amine for controlled deprotection and subsequent derivatization .

Physicochemical Properties

Property exo-3-(Boc-amino)-... 3-Bromo-8-methyl-exo [18F]NS12137
Molecular Weight 226.32 g/mol 204.11 g/mol ~247.26 g/mol
LogP (Predicted) ~2.5 ~2.8 ~1.9
Solubility Low (hydrophobic Boc) Moderate Low (requires formulation)
Stability Stable under basic conditions; labile to acid Stable Radioactive (t1/2 = 110 min)

Biological Activity

The compound exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane is a bicyclic structure that has garnered attention in medicinal chemistry due to its unique properties and potential therapeutic applications. Its distinctive tert-butoxycarbonyl (Boc) protected amino group enhances its utility as a building block in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • Structural Characteristics : The bicyclic framework provides rigidity and stability, which are crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to the deprotection of the Boc group under acidic conditions, leading to the formation of a free amine. This free amine can engage in various biochemical interactions, modulating the activity of enzymes and receptors:

  • Enzyme Interaction : The compound can act as a probe to study enzyme kinetics and receptor biology by selectively interacting with specific molecular targets.
  • Receptor Modulation : Its structure allows it to potentially interact with mu opioid receptors, suggesting implications for pain management and other therapeutic areas .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activities, including:

  • Monoamine Reuptake Inhibition : Similar compounds in the azabicyclo family have been explored for their ability to inhibit monoamine reuptake, which is vital for treating mood disorders such as depression and anxiety .
  • Potential for Pain Management : Studies suggest that this compound may modulate mu opioid receptor activity, indicating its potential use in managing pain without the adverse effects associated with traditional opioids .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition Studies : A study highlighted its potential as a model compound for understanding bicyclic amines' interactions with biological targets, particularly in relation to mu opioid receptors.
  • Therapeutic Development : Research has focused on synthesizing derivatives of 8-azabicyclo[3.2.1]octane that exhibit high selectivity for N-acylethanolamine-hydrolyzing acid amidase (NAAA), which could lead to novel anti-inflammatory agents .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the bicyclic structure can significantly enhance biological activity, paving the way for more effective therapeutic agents .

Comparative Analysis with Related Compounds

The table below summarizes the biological activities and characteristics of this compound compared to other related compounds:

CompoundBiological ActivityUnique Features
This compoundPotential monoamine reuptake inhibitionBoc-protected amino group enhances versatility
8-Oxabicyclo[3.2.1]octaneAltered reactivity due to oxygen presenceDifferent interaction profile due to structural changes
3-Azabicyclo[3.2.1]octaneLess versatile in synthetic applicationsLacks Boc-protected amino group

Q & A

Q. What is the core structure and significance of the 8-azabicyclo[3.2.1]octane scaffold?

The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic amine featuring a nitrogen atom at the bridgehead position. Its rigid structure mimics tropane alkaloids, enabling interactions with neurotransmitter transporters (e.g., dopamine, serotonin) and enzymes (e.g., acetylcholinesterase). This scaffold is critical for designing ligands with neuropharmacological activity .

Q. Key Structural Properties

PropertyValueSource
Molecular Weight111.18 g/molPubChem
CAS No.280-05-7ChemIDplus
Key TargetsDAT, SERT, NET, β-glucosidase

Q. What synthetic strategies are used to prepare 8-azabicyclo[3.2.1]octane derivatives?

Common methodologies include:

  • Intramolecular Cyclizations : Radical cyclizations or ring-closing metathesis of pyrrolidine/piperidine precursors .
  • Tropinone Modifications : Achiral tropinone derivatives undergo desymmetrization or stereochemical control via enzymatic/P450-mediated reactions .
  • Cycloadditions : Azomethine ylide or 2-azaallyl anion reactions .

Example : Enantioselective synthesis of exo-3-(Boc-amino) derivatives uses tert-butyl carbamate (Boc) protection to stabilize the amine during cyclization .

Q. What analytical techniques validate the structure of these compounds?

  • NMR Spectroscopy : Confirms substituent positioning and stereochemistry. For example, exo-3-substituted derivatives show distinct coupling constants (e.g., 3JHH=8.29.5Hz^3J_{H-H} = 8.2–9.5 \, \text{Hz}) in 1^1H NMR .
  • X-ray Crystallography : Resolves absolute stereochemistry, as seen in RTI-336 (a DAT inhibitor) .
  • HPLC-MS : Quantifies purity and metabolic stability .

Advanced Research Questions

Q. How do structural modifications influence binding to monoamine transporters?

  • C3 Substituents : Aryl groups (e.g., 4-chlorophenyl) enhance DAT affinity (Ki<10nMK_i < 10 \, \text{nM}), while bulky groups reduce SERT/NET selectivity .
  • N8 Substitutions : Cyclopropylmethyl or 4-fluorobenzyl groups improve metabolic stability and blood-brain barrier penetration .
  • Stereochemistry : Exo-3 configurations (e.g., in NS8880) show higher NET binding (Ki=9.5nMK_i = 9.5 \, \text{nM}) than endo isomers .

Q. SAR Table for Select Derivatives

CompoundSubstituents (C3/N8)DAT KiK_i (nM)NET KiK_i (nM)Source
RTI-3363β-(4-Cl-Ph), 2β-(3-(4-Me-Ph)-isoxazole)2.1>1000
NS8880exo-3-(6-MeO-pyridinyl)6509.5
22e3-[Bis(4-F-Ph)methoxyethylidenyl]755 (DAT uptake inhibition)N/A

Q. What computational tools optimize 8-azabicyclo[3.2.1]octane-based drug candidates?

  • Molecular Docking : Predicts binding modes to DAT/SERT active sites (e.g., tropane derivatives in WIN35,428) .
  • QSAR Models : Correlate logP and polar surface area with BBB permeability .
  • MD Simulations : Assess scaffold rigidity and ligand-receptor dynamics over time .

Q. How do metabolic pathways affect the pharmacokinetics of these compounds?

  • Cytochrome P450 Metabolism : Liver enzymes (e.g., CYP3A4) oxidize N8 substituents, forming polar metabolites excreted renally .
  • Plasma Stability : Boc-protected amines (e.g., exo-3-(Boc-amino)) resist hydrolysis, enhancing half-life (>4 hrs in rodent models) .
  • Neurotoxicity Thresholds : High doses (>10 mg/kg in rats) induce dopamine depletion via DAT overactivity .

Q. What strategies address stereochemical challenges in synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to enforce exo/endo selectivity .
  • Enzymatic Resolution : Lipases or esterases separate racemic mixtures of tropinone precursors .
  • Asymmetric Catalysis : Rhodium-catalyzed cycloadditions achieve >90% ee in bicyclic products .

Q. How are these compounds applied in neuroimaging?

  • PET Tracers : [18^{18}F]NS12137 (exo-3-(6-F-pyridinyl)) selectively labels NET in vivo (SUVR = 2.5 in rat brain) .
  • Radiolabeling : 11^{11}C-methylation of N8 groups (e.g., 8-Me derivatives) enables real-time DAT imaging .

Q. What are the limitations of current SAR studies?

  • Off-Target Effects : Tropane derivatives often bind sigma receptors, complicating therapeutic use .
  • Species Variability : Murine DAT binding affinity does not fully predict human responses (e.g., RTI-336 clinical trials) .
  • Synthetic Complexity : Multi-step routes (e.g., 8–10 steps for NS8880) hinder high-throughput screening .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H) and Mosher’s ester derivatization .
  • In Vivo Testing : Prioritize compounds with logD = 1–3 and molecular weight <400 Da for CNS penetration .
  • Toxicity Screening : Assess hERG channel inhibition early to avoid cardiotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.